N-cycloheptylThiourea
Overview
Description
N-cycloheptylThiourea is a chemical compound with the molecular formula C8H16N2S . It is also known by other names such as cycloheptylthiourea and has a CAS number of 862483-52-1 .
Synthesis Analysis
Thioureas, including N-cycloheptylThiourea, can be synthesized using a multicomponent-reaction (MCR) approach . This involves the use of elemental sulfur and tailorable functional groups such as ester or sulfone aryls . Another method involves the reaction of amines with phenyl chlorothionoformate .Molecular Structure Analysis
The molecular weight of N-cycloheptylThiourea is 172.29 g/mol . Its InChI code is InChI=1S/C8H16N2S/c9-8(11)10-7-5-3-1-2-4-6-7/h7H,1-6H2,(H3,9,10,11) and the InChI key is WBNUBZZHHXFAGK-UHFFFAOYSA-N . The canonical SMILES structure is C1CCCC(CC1)NC(=S)N .Chemical Reactions Analysis
Thiourea compounds, including N-cycloheptylThiourea, are frequently used in organocatalysis . They can catalyze a broad range of reactions, including Diels-Alder reactions, Michael additions, Henry reaction, acetalization, Mannich-type reactions, and ring-opening polymerizations .Physical And Chemical Properties Analysis
N-cycloheptylThiourea has a molecular weight of 172.29 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The topological polar surface area is 70.1 Ų . The melting point is between 95-100°C .Scientific Research Applications
Peptide Engineering and Stability : Harris et al. (2015) discussed the importance of backbone cyclization in peptides for increasing stability, highlighting the role of enzymes like asparaginyl endopeptidases in this process. This is relevant for the application of N-cycloheptylThiourea in peptide engineering to enhance stability and functionality (Harris et al., 2015).
Synthetic Chemistry and 1,3-Dipolar Cycloadditions : Tominaga et al. (1991) explored the synthesis and [3+2]cycloadditions of N-(trimethylsilylmethyl)isothioureas, demonstrating their potential as synthetic equivalents in chemical reactions. This work has implications for the use of similar thiourea compounds in synthetic chemistry (Tominaga et al., 1991).
Enzyme Inhibition and Sensing Applications : Rahman et al. (2021) discussed how unsymmetrical thiourea derivatives exhibit significant enzyme inhibition and can be used as sensing probes for toxic metals like mercury. This suggests potential applications of N-cycloheptylThiourea in similar enzyme-related research or sensing technologies (Rahman et al., 2021).
Subcellular Targeting and Biosynthesis in Plant Cells : Conlan et al. (2011) investigated the subcellular targeting and biosynthesis of cyclotides in plant cells, focusing on the cyclotide kalata B1. Their findings on the biosynthetic pathways and cellular processing could inform research into thiourea derivatives like N-cycloheptylThiourea in plant biology (Conlan et al., 2011).
- of dipeptide conjugated benzo[d]isoxazole as a new class of therapeutics. Their research provides insights into the potential applications of thiourea derivatives, including N-cycloheptylThiourea, in drug design, particularly for anti-inflammatory and antimicrobial agents (Kumara et al., 2017).
Asymmetric Synthesis in Organic Chemistry : Morrill et al. (2014) demonstrated the use of isothiourea in catalyzing the asymmetric α-functionalization of 3-alkenoic acids. This study highlights the importance of thiourea compounds in facilitating specific reactions in organic synthesis, which may extend to the use of N-cycloheptylThiourea (Morrill et al., 2014).
Activation of Human Histone Deacetylase : Singh et al. (2015) explored the mechanism of N-Acylthiourea-mediated activation of human histone deacetylase 8 (HDAC8). Their findings provide a basis for understanding how N-cycloheptylThiourea could interact with and influence human enzymes, particularly in the context of therapeutic drug development (Singh et al., 2015).
Cyclization Reactions in Medicinal Chemistry : Stempel and Gaich (2016) discussed cyclohepta[b]indoles as a privileged structure motif in natural products and drug design. The cyclization reactions and structural motifs explored in this research are relevant to the potential applications of N-cycloheptylThiourea in medicinal chemistry (Stempel & Gaich, 2016).
- compounds, demonstrating their effectiveness against multidrug-resistant Mycobacterium tuberculosis. This research suggests that N-cycloheptylThiourea could have potential applications in the development of new antimicrobial agents, particularly against resistant strains of bacteria (Sriram et al., 2007).
- Denitrosation Catalysis : Isobe (1984) investigated the kinetics of denitrosation of N-methyl-N′-cyclohexyl-N-nitrosothiourea, a process subject to general acid catalysis. This study highlights the potential use of N-cycloheptylThiourea in catalytic processes, particularly in organic synthesis and reaction kinetics (Isobe, 1984).
Safety And Hazards
properties
IUPAC Name |
cycloheptylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2S/c9-8(11)10-7-5-3-1-2-4-6-7/h7H,1-6H2,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNUBZZHHXFAGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40540652 | |
Record name | N-Cycloheptylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40540652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptylThiourea | |
CAS RN |
862483-52-1 | |
Record name | N-Cycloheptylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40540652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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